A Technical Guide to the Structure and Utility of 1-(Anilinocarbonyl)proline
A Technical Guide to the Structure and Utility of 1-(Anilinocarbonyl)proline
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of 1-(Anilinocarbonyl)proline (B1305016), a proline derivative of significant interest in synthetic chemistry and biomedical research. It details the molecule's core structure, physicochemical properties, synthesis, and applications, with a focus on its utility as a research tool and building block.
Core Chemical Structure and Properties
1-(Anilinocarbonyl)proline, systematically named 1-[(phenylamino)carbonyl]proline, is a derivative of the natural amino acid L-proline. Its structure is characterized by the fusion of a proline scaffold with a phenylurea moiety via an amide bond at the proline nitrogen.
Key Structural Features:
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Proline Ring: A five-membered pyrrolidine (B122466) ring which imparts significant conformational rigidity to the molecule.[1] As the only proteinogenic secondary amine, this ring structure restricts the phi (φ) angle of the peptide backbone, often inducing turns in peptide structures.[2] The natural (S)-configuration at the α-carbon is typically retained from its L-proline precursor.
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Anilinocarbonyl Group: This N-phenylurea group is attached to the proline nitrogen. It introduces an aromatic ring and additional hydrogen bonding capabilities (both donor and acceptor sites), which can influence intermolecular interactions and steric properties.[3]
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Carboxylic Acid: The carboxyl group of the proline residue provides a site for further chemical modification and contributes to the molecule's acidic character and solubility.
The combination of the rigid, chiral proline core and the aromatic anilinocarbonyl group makes it a versatile building block for creating complex molecular architectures and a candidate for use as an asymmetric catalyst or ligand.[3]
Caption: Chemical structure of 1-(Anilinocarbonyl)proline.
Physicochemical Data
The following table summarizes key identifiers and computed physicochemical properties for 1-(Anilinocarbonyl)proline. It should be noted that multiple CAS Registry Numbers appear in public databases for this structure; researchers should verify the specific identifier associated with their material source.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [4] |
| Molecular Weight | 234.25 g/mol | [3] |
| CAS Registry Number | 827612-77-1, 73096-22-7 | [3] |
| LogP (calculated) | 1.20 | [4] |
| LogS (calculated) | -2.49 | [4] |
| Topological Polar Surface Area (tPSA) | 69.6 Ų | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 2 | [4] |
| Form | Solid | [4] |
Synthesis and Characterization Protocols
Experimental Protocol: Synthesis
The most direct synthesis of 1-(Anilinocarbonyl)proline involves the nucleophilic addition of L-proline to phenyl isocyanate.[3] Below is a representative laboratory-scale protocol.
Materials:
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L-Proline (1.0 eq)
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Phenyl Isocyanate (1.05 eq)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Nitrogen or Argon atmosphere
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Standard glassware for inert atmosphere reactions
Procedure:
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Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with L-proline.
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Dissolution: Anhydrous DCM is added to suspend the L-proline. The mixture is cooled to 0 °C in an ice bath with stirring.
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Reagent Addition: Phenyl isocyanate, dissolved in a minimal amount of anhydrous DCM, is added dropwise to the cooled proline suspension over 15-20 minutes.
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Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
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Workup: Upon completion, the solvent is removed under reduced pressure. The resulting crude solid is then triturated with a non-polar solvent like hexane (B92381) or diethyl ether to remove unreacted phenyl isocyanate and other non-polar impurities.
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Purification: The solid product is collected by filtration. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.
Caption: General workflow for the synthesis and purification of 1-(Anilinocarbonyl)proline.
Protocol for Structural Characterization
Confirmation of the structure and assessment of purity are critical and are typically achieved using a combination of spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment).
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¹H NMR Analysis: The proton spectrum is expected to show distinct signals for:
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Aromatic Protons: Multiple signals in the ~7.0-7.6 ppm range corresponding to the phenyl group.
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Proline Ring Protons (Cα-H, Cβ-H₂, Cγ-H₂, Cδ-H₂): A series of complex multiplets typically between ~1.8 and 4.5 ppm. The Cα-H is a characteristic doublet of doublets.
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Amide Proton (NH): A singlet, often broad, typically in the ~8-10 ppm range (in DMSO-d₆).
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Carboxylic Acid Proton (OH): A very broad singlet, which may be observed at >10 ppm or may exchange with residual water.
-
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¹³C NMR Analysis: The carbon spectrum should confirm the presence of 12 distinct carbon environments, including the characteristic signals for the two carbonyl carbons (amide and carboxylic acid) between ~170-180 ppm and the aromatic carbons between ~115-140 ppm.
-
-
Mass Spectrometry (MS):
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
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Analysis: Use electrospray ionization (ESI) in either positive or negative mode. High-resolution mass spectrometry (HRMS) is preferred.
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Expected Result: The analysis should detect the protonated molecule [M+H]⁺ at m/z 235.1026 or the deprotonated molecule [M-H]⁻ at m/z 233.0870, confirming the elemental formula C₁₂H₁₄N₂O₃.
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Applications in Research and Drug Development
1-(Anilinocarbonyl)proline and related proline analogues are valuable tools in several areas of chemical and biological research.
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Synthetic Chemistry: The molecule serves as a chiral building block. The proline scaffold provides a stereodefined core, while the carboxylic acid and the potential for modification on the phenyl ring offer handles for elaboration into more complex target molecules.[3] Proline derivatives are widely used in organocatalysis, and the anilinocarbonyl moiety can be used to tune the catalyst's steric and electronic properties.[3]
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Drug Discovery and Chemical Biology:
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Huntington's Disease Research: 1-(Anilinocarbonyl)proline has been specifically utilized as a compound to identify dual-action probes in cellular models of Huntington's disease. While the precise mechanism is not fully elucidated in the public domain, its use suggests a role in assays designed to find molecules that interact with relevant biological targets in the disease pathway. Huntington's disease is a neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin protein, leading to protein misfolding and aggregation.[5][6][7]
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Peptidomimetics: The rigid proline structure is a cornerstone of peptidomimetic design. Derivatives like 1-(Anilinocarbonyl)proline can be incorporated into peptide sequences to enforce specific conformations, enhance proteolytic stability, or introduce new interaction sites.
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Enzyme Inhibition: The structural motifs present in this molecule are found in various enzyme inhibitors. For example, proline analogues are known inhibitors of enzymes like proline dehydrogenase, and phenyl-containing moieties are common in other classes of inhibitors.[3][8] This suggests the potential for screening 1-(Anilinocarbonyl)proline and its derivatives against various enzymatic targets.
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Conclusion
1-(Anilinocarbonyl)proline is a structurally well-defined molecule that merges the stereochemical rigidity of L-proline with the electronic and steric features of a phenylurea group. Its straightforward synthesis and versatile chemical handles make it a valuable intermediate for synthetic chemists. Furthermore, its application as a research probe in the context of Huntington's disease highlights its utility in chemical biology and drug discovery, warranting further investigation into its biological activities and potential as a scaffold for the development of novel therapeutics.
References
- 1. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmse000047 L-Proline at BMRB [bmrb.io]
- 3. 1-(Anilinocarbonyl)proline | 827612-77-1 | Benchchem [benchchem.com]
- 4. Hit2Lead | 1-(anilinocarbonyl)proline | SC-7671701 [hit2lead.com]
- 5. Huntington disease: Advances in the understanding of its mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Expanded Polyproline Domain Maintains Mutant Huntingtin Soluble in vivo and During Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
